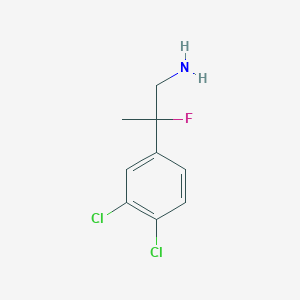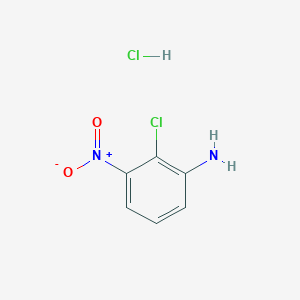
2-Chloro-3-nitroaniline hydrochloride
Übersicht
Beschreibung
2-Chloro-3-nitroaniline is a solid compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of 2-Chloro-3-nitroaniline could involve a multistep process. One possible method could be a nitration reaction, followed by a conversion from the nitro group to an amine .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-nitroaniline can be represented by the SMILES string ClC1=C(N)C=CC=C1N+=O . The molecular weight of this compound is 172.57 .Physical and Chemical Properties Analysis
2-Chloro-3-nitroaniline is a solid compound . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Remediation
The degradation of nitroaromatic compounds, including chlorinated nitroanilines, has been a significant area of research due to their environmental persistence and toxicity. Studies have identified microbial strains capable of utilizing these compounds as carbon and nitrogen sources under anaerobic conditions, highlighting a biological approach to remediate contaminated environments. For instance, Geobacter sp. KT7 and Thauera aromatica KT9 have shown enhanced degradation capabilities for nitroaromatic compounds, including 2-chloro-4-nitroaniline, suggesting potential applications in bioremediation strategies (H. D. Duc, 2019).
Synthesis Processes
The synthesis of chloro-nitroaniline compounds is critical in the chemical industry, especially for manufacturing dyes, pharmaceuticals, and other industrial chemicals. Research on optimizing the synthesis of such compounds, including 2-chloro-4-nitroaniline, has led to methodologies that ensure high yields and purity. A notable process involves the chloridization of nitroaniline using sodium hypochlorite in a hydrochloric acid solution, achieving over 95% yield with high purity (Zhang Ya-jing, 2002).
Analytical Methodologies
In the analytical chemistry domain, detection and quantification of nitroaromatic compounds are crucial for environmental monitoring and safety assessments. Innovations in analytical methods, such as the utilization of β-cyclodextrin and silver nanoparticles modified electrodes, have been explored for the selective detection of nitroaromatic isomers. This approach leverages the unique reduction potentials and binding strengths of different nitroaromatic compounds, offering a pathway for the sensitive and selective detection of these substances in aqueous solutions (Xin Chen, Xiaoyu Cheng, J. Gooding, 2012).
Safety and Hazards
2-Chloro-3-nitroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid release to the environment .
Wirkmechanismus
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets, often undergoing reduction to form reactive species .
Mode of Action
Nitro compounds, in general, can undergo enzymatic reduction in biological systems, leading to the formation of reactive species . These reactive species can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways depending on their specific targets and the reactive species they form .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitroaniline hydrochloride . These factors can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific conditions of the biological system in which the compound is acting.
Biochemische Analyse
Biochemical Properties
2-Chloro-3-nitroaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, producing 4-amino-3-chlorophenol . Additionally, it interacts with aniline dioxygenases, which further degrade the compound . These interactions are crucial for the compound’s metabolic degradation and its role in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response . It also affects cellular metabolism by interacting with metabolic enzymes, altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, the compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the production of 4-amino-3-chlorophenol . This reaction is followed by further degradation by aniline dioxygenases, which convert the compound into less toxic metabolites . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can degrade into less toxic metabolites over time, reducing its impact on cellular function . The degradation rate and stability can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, which catalyze its degradation . The metabolic pathway involves the removal of the nitro group, followed by further degradation into less toxic metabolites . These interactions affect metabolic flux and the levels of specific metabolites, influencing the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-chloro-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYCAHHMDGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


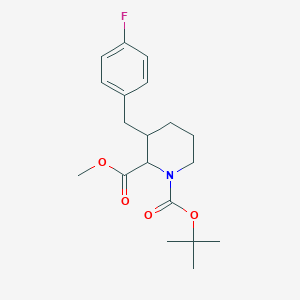
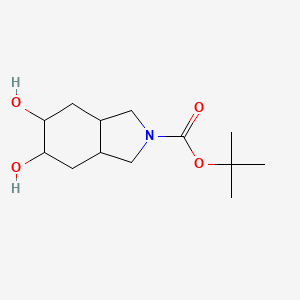
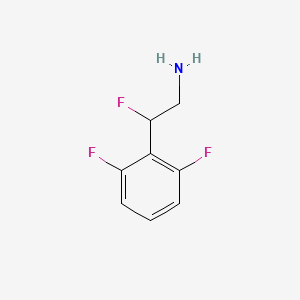
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

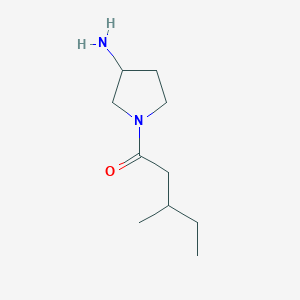
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)
